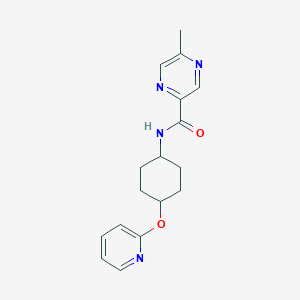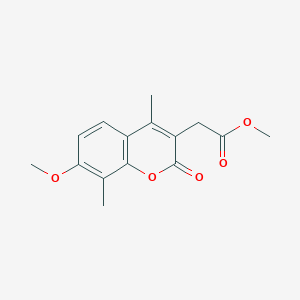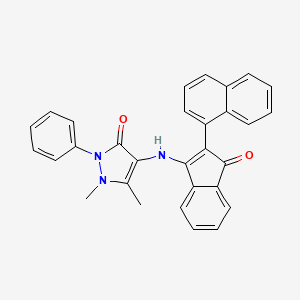
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a derivative of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which is a metabolite of aminopyrine known for its analgesic, anti-inflammatory, and antipyretic properties . This compound and its derivatives have been the subject of various studies due to their potential biological activities and their ability to form complexes with different metal ions.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . In another study, coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) were synthesized using the Schiff base obtained through the condensation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 3-formyl-6-methyl-chromone . These methods demonstrate the versatility of the compound in forming various derivatives and complexes.
Molecular Structure Analysis
The molecular structure of the Schiff base ligand derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been determined by X-ray diffraction studies. The crystal structure analysis revealed various weak hydrogen bonding and dimeric associations . The molecular mechanics potential energy evaluation of the ligand and its metal complexes suggests that the most feasible position for exhibiting biological activity is in the range of 56.75143626 -82.65547188 kcal/mol .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions to synthesize new derivatives. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was obtained by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, leading to a series of new oxopyrazolinylpyridines and related compounds . Additionally, 1,3-Diphenyl-2-pyrazolin-5-one was converted to 5-azido-4-formylpyrazolone, which served as a key starting compound for the synthesis of new pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound and its derivatives have been characterized using various spectroscopic techniques such as 1H NMR, UV-Vis, IR, ESR, Mass, and 13C NMR spectroscopy . These studies have revealed that the ligand can coordinate to metal ions through the carbonyl and amino functional groups, behaving as a bidentate ligand and forming five-membered ring chelates complexes . The synthesized compounds have shown significant dual fluorescence, which is an important property for biological imaging applications .
科学的研究の応用
1. Fluorescent Chemosensor Applications:
- The compound has been utilized as a fluorescent chemosensor. A study by Asiri et al. (2018) found that a similar compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), acts as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
2. Synthesis and Characterization in Coordination Chemistry:
- Otuokere et al. (2015) synthesized and characterized metal complexes of a similar compound, 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, revealing its coordination with various metal ions, highlighting its potential in coordination chemistry and material sciences (Otuokere et al., 2015).
3. Anticancer Activity:
- Research by Ghorab et al. (2014) identified pyrazolone derivatives, related to the compound , exhibiting significant anti-breast cancer activity, indicating potential applications in medicinal chemistry (Ghorab et al., 2014).
4. Use in Heterocyclic Dye Synthesis:
- The compound has been used in the synthesis of heterocyclic dyes. Varghese et al. (2016) explored its use as a fluorescent label for biomolecules containing an amino group, suggesting its application in bioanalytical chemistry (Varghese et al., 2016).
5. Antibacterial Applications:
- A study by Asiri & Khan (2010) demonstrated the antibacterial activity of Schiff bases derived from a similar compound, indicating its potential use in the development of new antimicrobial agents (Asiri & Khan, 2010).
特性
IUPAC Name |
1,5-dimethyl-4-[(2-naphthalen-1-yl-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-19-27(30(35)33(32(19)2)21-13-4-3-5-14-21)31-28-24-16-8-9-17-25(24)29(34)26(28)23-18-10-12-20-11-6-7-15-22(20)23/h3-18,31H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUGEXAWTNWNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


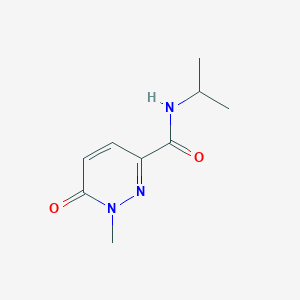
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

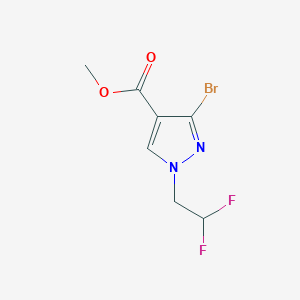
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
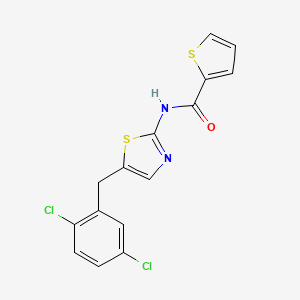
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)


